N-(4-fluorophenethyl)cyclopropanesulfonamide
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Description
“N-(4-fluorophenethyl)cyclopropanesulfonamide” is a chemical compound . It is an organic intermediate with a molecular weight of 207.2441 . The IUPAC Standard InChIKey for this compound is YNJLHWDFOSHACZ-UHFFFAOYSA-N .
Molecular Structure Analysis
The structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The actual value of the crystal structures obtained by these methods is consistent with the value calculated by density functional theory (DFT) .Scientific Research Applications
Fluorinated Cyclopropanes as Building Blocks
Diarylfluoromethylsulfonium salts, which are related to N-(4-fluorophenethyl)cyclopropanesulfonamide in their fluorine content and potential for creating fluorinated cyclopropane structures, have been identified as bench-stable, easy-to-use sources for direct fluoromethylene transfer to alkenes. This process enables the diastereoselective synthesis of synthetically challenging monofluorocyclopropane scaffolds, offering a pathway to complex synthetic targets with high selectivity (Melngaile et al., 2019).
Fluoromethylene Transfer Chemistry
Optimized fluoromethylsulfonium salts have been designed to improve the efficiency of fluoromethylene transfer chemistry. These redesigned reagents demonstrate increased reactivity and balance between reactivity/crystallinity and atom economy, facilitating the fluorocyclopropanation of nitrostyrene. This development marks a significant step forward in accessing a variety of monofluorinated cyclopropane derivatives, underscoring the importance of structural modifications in enhancing chemical reactions (Sperga et al., 2021).
Advanced Materials Development
The synthesis and investigation of fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures have shown promising results for creating highly conducting and stable proton exchange membranes. These materials exhibit superior mechanical, thermal, and electrochemical stability, positioning them as excellent candidates for replacing commercial membranes in various applications, particularly in fuel cells (Kim et al., 2020).
Catalysis and Synthesis
The use of N-fluoro amines and their analogues as fluorinating agents in organic synthesis has been systematized, showing their broad applicability in creating fluorine-containing compounds. These reagents offer a versatile toolkit for introducing fluorine atoms into organic molecules, showcasing their importance in medicinal chemistry and material science. The study highlights the influence of solvent nature on the fluorinating activity of these compounds, providing insights into optimizing reaction conditions for diverse organic syntheses (Furin & Fainzil’berg, 2000).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-3-1-9(2-4-10)7-8-13-16(14,15)11-5-6-11/h1-4,11,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZKIVZWBOWCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenethyl)cyclopropanesulfonamide |
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